![molecular formula C16H25NO2 B14194352 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol CAS No. 847147-31-3](/img/structure/B14194352.png)
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is a complex organic compound that features both amine and phenol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol typically involves multiple steps. One common method involves the alkylation of 3-dimethylaminophenol with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: Both the amine and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Dimethylaminophenol: Lacks the oct-7-en-2-yl group, making it less hydrophobic.
4-Dimethylaminophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
N,N-Dimethyl-m-aminophenol: Another related compound with different functional groups.
Uniqueness
3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol is unique due to the presence of the oct-7-en-2-yl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desirable.
特性
CAS番号 |
847147-31-3 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
3-(dimethylamino)-4-[(2S)-oct-7-en-2-yl]oxyphenol |
InChI |
InChI=1S/C16H25NO2/c1-5-6-7-8-9-13(2)19-16-11-10-14(18)12-15(16)17(3)4/h5,10-13,18H,1,6-9H2,2-4H3/t13-/m0/s1 |
InChIキー |
WLYOHMPRIQGFRX-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@H](CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C |
正規SMILES |
CC(CCCCC=C)OC1=C(C=C(C=C1)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14194272.png)

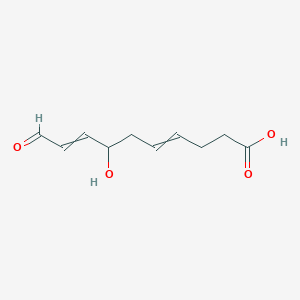
![(2S)-2-{[(3-Bromophenyl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B14194305.png)
![Methyl 3-methoxy-5-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14194307.png)
![2-Chloro-1-[(2S)-2-(diphenylmethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B14194311.png)
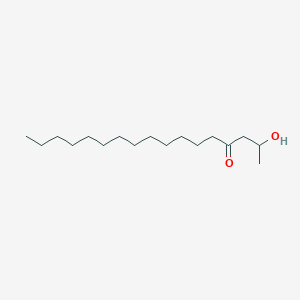

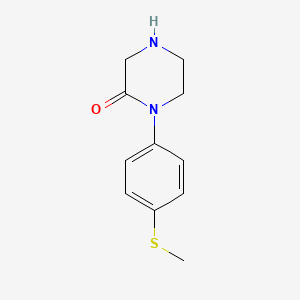
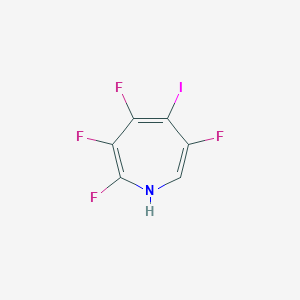
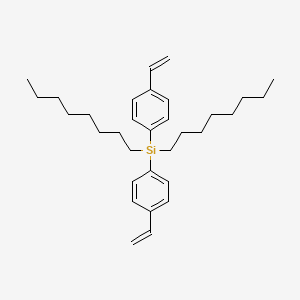

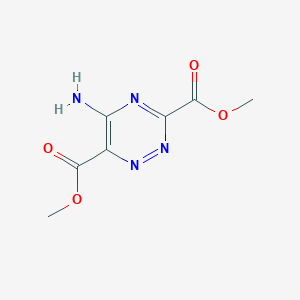
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
